Cas no 1396808-56-2 (1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea)

1-(4-Ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea is a synthetic organic compound featuring a urea core functionalized with a 4-ethoxyphenyl group and a piperidin-4-ylmethyl moiety linked to a pyridine-3-carbonyl substituent. This structure suggests potential utility as an intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly due to its hybrid pharmacophore combining urea and pyridine motifs. The ethoxyphenyl group may enhance lipophilicity, while the piperidine scaffold could contribute to conformational rigidity and binding affinity. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery, particularly targeting enzymes or receptors where urea derivatives exhibit bioactivity. The compound’s purity and stability under standard conditions support reproducible research applications.
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea structure
1396808-56-2 structure
商品名:1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
CAS番号:1396808-56-2
MF:C21H26N4O3
メガワット:382.456144809723
CID:5761398
PubChem ID:71786539

1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea 化学的及び物理的性質

名前と識別子

    • VU0534401-1
    • 1396808-56-2
    • 1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
    • 1-(4-ethoxyphenyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea
    • AKOS024534973
    • F6178-3676
    • 1-(4-ethoxyphenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea
    • インチ: 1S/C21H26N4O3/c1-2-28-19-7-5-18(6-8-19)24-21(27)23-14-16-9-12-25(13-10-16)20(26)17-4-3-11-22-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H2,23,24,27)
    • InChIKey: NLSGVZIKPBHWBP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=NC=CC=1)N1CCC(CNC(NC2C=CC(=CC=2)OCC)=O)CC1

計算された属性

  • せいみつぶんしりょう: 382.20049070g/mol
  • どういたいしつりょう: 382.20049070g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6178-3676-2μmol
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6178-3676-5mg
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
5mg
$69.0 2023-09-09
Life Chemicals
F6178-3676-5μmol
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6178-3676-1mg
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
1mg
$54.0 2023-09-09
Life Chemicals
F6178-3676-50mg
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
50mg
$160.0 2023-09-09
Life Chemicals
F6178-3676-15mg
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
15mg
$89.0 2023-09-09
Life Chemicals
F6178-3676-20μmol
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6178-3676-25mg
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
25mg
$109.0 2023-09-09
Life Chemicals
F6178-3676-4mg
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
4mg
$66.0 2023-09-09
Life Chemicals
F6178-3676-20mg
1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea
1396808-56-2
20mg
$99.0 2023-09-09

1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea 関連文献

1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ureaに関する追加情報

Compound CAS No. 1396808-56-2: A Comprehensive Overview

The compound with CAS No. 1396808-56-2, known as 1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

1-(4-Ethoxyphenyl) group in the molecule contributes to its aromatic stability and enhances its solubility in organic solvents, which is crucial for its application in drug delivery systems. The pyridine-3-carbonyl moiety introduces electron-withdrawing properties, which can influence the molecule's reactivity and selectivity in various chemical reactions. Furthermore, the piperidin-4-yl ring system adds a cyclic amine structure, providing additional flexibility and binding capabilities, particularly in interactions with biological targets.

Recent studies have highlighted the potential of this compound as a bioactive agent in therapeutic applications. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in anti-inflammatory drug development. Additionally, the molecule's structure has been optimized for improved bioavailability, making it a promising candidate for oral drug delivery systems.

The synthesis of 1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has significantly enhanced the efficiency of its production, reducing both time and cost while maintaining high purity levels.

In terms of structural characterization, advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the precise molecular geometry of this compound. These studies have revealed that the molecule adopts a rigid conformation due to steric interactions between its aromatic and cyclic amine groups, which is critical for its biological activity.

Moreover, computational modeling studies have provided insights into the molecular interactions of this compound with various biological targets. Molecular docking simulations have demonstrated that the pyridine-3-carbonyl group plays a pivotal role in binding to specific receptor sites, suggesting its potential as a lead compound for drug design.

The environmental impact of this compound has also been a focus of recent research. Studies indicate that it exhibits low toxicity towards aquatic organisms under standard testing conditions, which is a positive attribute for its potential use in pharmaceutical applications where environmental safety is a concern.

In conclusion, 1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea (CAS No. 1396808-56-2) represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with promising biological activities and efficient synthesis methods, positions it as a valuable asset in both academic research and industrial development.

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